molecular formula C7H6ClN3O B15093635 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15093635
M. Wt: 183.59 g/mol
InChI Key: VKHYVPORVIFJNP-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The [1,2,4]triazolo[1,5-a]pyridine core is recognized as a privileged structure in pharmaceutical development due to its hydrogen bond accepting and donating properties, making it an ideal fragment for designing potent enzyme inhibitors . This specific derivative, featuring chloro and methoxy substituents, is a valuable building block for constructing targeted molecular probes and therapeutic candidates. This compound is of significant interest in oncology research, as analogs of the [1,2,4]triazolo[1,5-a]pyridine ring system have been identified as potent inhibitors of key cancer targets. These include kinases such as PI3K and mTOR, which are critical nodes in the PI3K/AKT/mTOR signaling pathway—a pathway frequently dysregulated in many cancers, contributing to tumor growth and survival . Researchers can utilize this chloro- and methoxy-functionalized intermediate to develop novel inhibitors for evaluating antitumor efficacy in various cellular models. Beyond oncology, the [1,2,4]triazolo[1,5-a]pyridine scaffold has demonstrated a broad spectrum of other biological activities, underscoring the utility of this compound in diverse research programs. These activities include anti-inflammatory, antimicrobial, and antidiabetic effects, as documented in scientific literature . The synthetic methods for this class of compounds continue to evolve, with recent advances including catalyst-free and microwave-mediated protocols that emphasize greener chemistry principles . For Research Use Only (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHYVPORVIFJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods: Industrial production methods for 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes these methods suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it can react with 5-(hetaryl)tetrazoles to form 2-substituted triazolopyridines .

Common Reagents and Conditions: Common reagents used in the reactions of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine include benzohydrazides, enaminonitriles, and trifluoroacetic anhydride. Conditions often involve microwave irradiation or mild reaction conditions .

Major Products: The major products formed from these reactions are various substituted triazolopyridines, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine include:

Compound Name Substituents Molecular Weight Key Features
2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine Cl (C2), OMe (C7) 183.6 Methoxy at C7 alters electronic distribution; potential for varied bioactivity
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine Cl (C8), CH3 (C6) 167.60 Methyl group enhances lipophilicity; used in kinase inhibitor studies
[1,2,4]Triazolo[1,5-a]pyridine-8-carbonitrile CN (C8) Variable Nitrile group enables hydrolysis to amides/acids; immunomodulatory applications
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C6) 197.03 Bromine facilitates cross-coupling reactions; precursor for functionalization

Key Observations :

  • Electron-withdrawing groups (Cl, Br, CN) at C2/C6/C8 enhance electrophilicity, aiding nucleophilic substitution or metal-catalyzed coupling .
  • Methoxy groups improve solubility in polar solvents but may reduce membrane permeability compared to lipophilic substituents (e.g., methyl) .

Activity Trends :

  • Nitrile vs. Methoxy : Nitriles show higher bioactivity but lower hydrolytic stability; methoxy groups balance solubility and stability .
  • Halogen Position : C8-substituted chloro/bromo derivatives are more effective in enzyme inhibition than C2/C6 analogues .
Physicochemical Properties
Property 2-Chloro-8-methoxy- 8-Chloro-6-methyl- 8-Carbonitrile-
Solubility Moderate (polar solvents) Low (organic solvents) Low (aqueous)
Melting Point Not reported Solid (pale yellow) 184–186°C
Stability Stable under MW conditions Air-stable Sensitive to hydrolysis

Biological Activity

Overview

2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine class. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory and proliferative pathways. Notably, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play critical roles in cytokine signaling and are implicated in various inflammatory diseases and cancers.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with results showing promising antibacterial effects .

Anticancer Properties

The anticancer potential of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest in these cancer cells .

Case Studies

  • Antiproliferative Effects : In a study evaluating the compound's antiproliferative effects on murine melanoma B16 cells, it exhibited a low toxicity profile on normal BJ cells while effectively reducing tumor cell viability. This suggests a favorable therapeutic index for potential cancer treatments .
  • DNA Intercalation : The compound has been shown to intercalate DNA, which is a crucial mechanism in its anticancer activity. This was evidenced by changes in fluorescence spectra upon interaction with DNA, indicating its ability to disrupt DNA function in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, a comparison with other triazolopyridine derivatives is essential.

Compound NameActivity TypeIC50 Values (µM)Notes
2-Chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyridineAntibacterialVaries by strainEffective against MRSA and E. coli
6-Methyl-[1,2,4]triazolo[1,5-a]pyridineAnticancer10.5 (MCF-7)Induces apoptosis
5-(Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridineAntiviral9.0 (ZIKV)Effective against viral replication

Q & A

Q. Biological Evaluation Design

  • Enzyme Inhibition Assays : Test against targets like JAK1/2 or PDE10 using fluorescence polarization or radiometric assays. Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced binding to kinase active sites .
  • Antimicrobial Screening : Use microdilution assays against Gram-positive/-negative bacteria and fungi. Correlate lipophilicity (logP) with membrane permeability .
  • In Vivo Models : For anticancer activity, employ xenograft models and monitor tumor growth inhibition. Note: Methoxy groups may improve pharmacokinetics via reduced metabolic clearance .

How should researchers resolve contradictions in reported synthetic yields for palladium-mediated cyanide substitutions?

Data Contradiction Analysis
Discrepancies in yields (e.g., 60–90% for similar reactions ) may arise from:

  • Catalyst Purity : Use freshly prepared Pd(PPh3_3)4_4 to avoid deactivation.
  • Moisture Sensitivity : Zn(CN)2_2 is hygroscopic; employ strict anhydrous conditions.
  • Byproduct Formation : Monitor reaction progress with LC-MS and optimize stoichiometry (e.g., 1.2–1.5 eq. Zn(CN)2_2) .

What analytical techniques are most reliable for confirming the structure of triazolo[1,5-a]pyridine derivatives?

Q. Structural Characterization

  • NMR Spectroscopy : 1H^{1}\text{H} NMR distinguishes aromatic protons (δ 7.5–8.5 ppm for pyridine H; δ 4.0–4.5 ppm for OCH3_3) .
  • X-Ray Crystallography : Resolves planar triazole-pyridine systems and torsional angles (e.g., 55.6° for carboxylate groups ).
  • High-Resolution MS : Confirm molecular ions (e.g., [M+H]+^+ with <5 ppm error) .

How can multi-step synthesis of 2-Chloro-8-methoxy derivatives be optimized for scale-up?

Q. Process Optimization

  • Intermediate Purification : Use preparative HPLC to isolate bromo/chloro intermediates (e.g., 8-bromo-6-chloro derivatives ).
  • Solvent Selection : Replace DMF with acetonitrile for easier removal and reduced toxicity .
  • Yield Improvement : Add phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions to enhance methoxide reactivity .

What structural modifications enhance the bioactivity of triazolo[1,5-a]pyridines?

Q. Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro at C2 increases electrophilicity, improving enzyme inhibition (e.g., JAK2 IC50_{50} < 100 nM ).
  • Methoxy Positioning : C8-methoxy enhances solubility without steric clashes in hydrophobic binding pockets .
  • Heterocycle Fusion : Thiophene or isoquinoline fused derivatives show broader antimicrobial spectra .

How should researchers handle overlapping signals in NMR spectra of triazolo[1,5-a]pyridines?

Q. Analytical Challenges

  • 2D NMR : Use HSQC or HMBC to assign coupled protons and carbons in crowded aromatic regions .
  • Deuteration : Exchange labile NH protons with D2_2O to simplify splitting patterns .
  • Temperature Variation : Acquire spectra at elevated temperatures (e.g., 50°C) to reduce rotational isomerism .

What are the advantages of PhI(OAc)2_22​-mediated oxidative cyclization over traditional methods?

Q. Methodological Comparison

  • Efficiency : PhI(OAc)2_2 enables room-temperature N–N bond formation with >80% yield, avoiding high-temperature steps .
  • Regioselectivity : Produces fewer isomers compared to MnO2_2 or NaOCl .
  • Scope : Compatible with guanidylpyridines and imidates for diverse triazoloheterocycles .

How can in silico modeling predict the biological targets of 2-Chloro-8-methoxy-triazolo[1,5-a]pyridine?

Q. Computational Approaches

  • Docking Simulations : Use AutoDock Vina to model interactions with JAK2 (PDB: 4U5J) or PDE10 (PDB: 3QHD) .
  • QSAR Models : Correlate Hammett σ values of substituents with IC50_{50} data to prioritize derivatives .
  • ADMET Prediction : SwissADME estimates logP (2.5–3.5) and CYP450 inhibition risks .

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